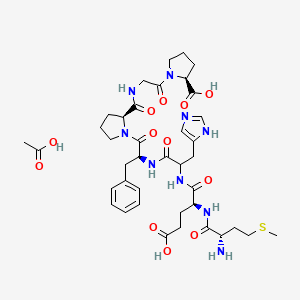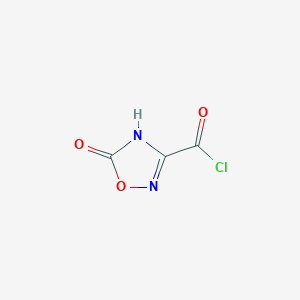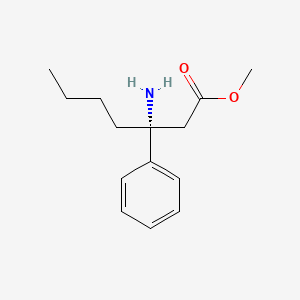
Antibacterial agent 40
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 40 is a synthetic compound known for its potent antibacterial properties. It is designed to inhibit the growth and proliferation of bacteria, making it a valuable tool in the fight against bacterial infections. This compound is particularly effective against a broad spectrum of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 40 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency. Purification steps, including crystallization and chromatography, are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced antibacterial properties, while substitution reactions can introduce new functional groups that modify the compound’s activity.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 40 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in microbiological studies to investigate bacterial resistance and susceptibility.
Medicine: Incorporated into formulations for treating bacterial infections, particularly in cases where traditional antibiotics are ineffective.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 40 involves targeting specific bacterial pathways and molecular structures. It binds to bacterial enzymes and proteins, disrupting essential processes such as cell wall synthesis, protein synthesis, and DNA replication. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells. The compound’s effectiveness is attributed to its ability to penetrate bacterial cell walls and interfere with critical biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Antibacterial Agent 40 is unique in its broad-spectrum activity and high potency. Similar compounds include:
Sulfonamides: These compounds also inhibit bacterial growth but may have different mechanisms of action and spectrum of activity.
Beta-lactams: Known for their ability to inhibit cell wall synthesis, beta-lactams are effective against a wide range of bacteria but may be susceptible to resistance mechanisms.
Quinolones: These compounds target bacterial DNA replication but may have different pharmacokinetic properties compared to this compound.
Eigenschaften
Molekularformel |
C12H17N5O6S |
|---|---|
Molekulargewicht |
359.36 g/mol |
IUPAC-Name |
[(2S,5R)-2-[5-(azetidin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H17N5O6S/c18-12-16-6-8(17(12)23-24(19,20)21)1-2-9(16)11-15-14-10(22-11)3-7-4-13-5-7/h7-9,13H,1-6H2,(H,19,20,21)/t8-,9+/m1/s1 |
InChI-Schlüssel |
UKXQKDPNYXVESI-BDAKNGLRSA-N |
Isomerische SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CC4CNC4 |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CC4CNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)

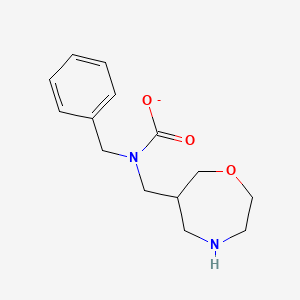
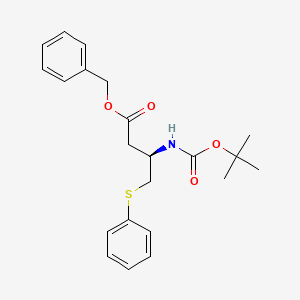





![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
